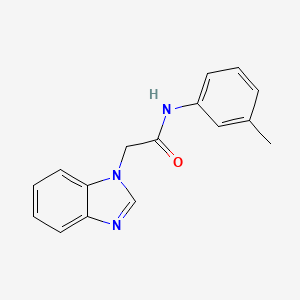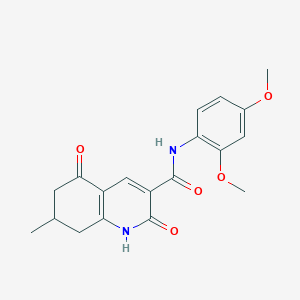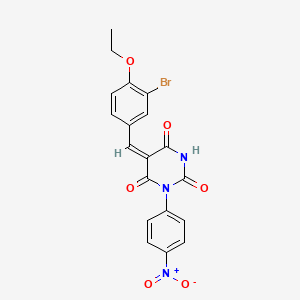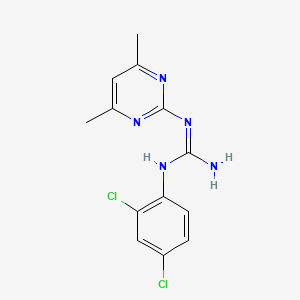
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide, also known as FMeOBS, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. In recent years, FMeOBS has gained attention for its potential as a therapeutic agent in the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide is not fully understood. However, it is believed that this compound inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of other proteins. In cancer cells, HSP90 is overexpressed and plays a critical role in the survival and proliferation of cancer cells. By inhibiting the activity of HSP90, this compound may disrupt the function of other proteins that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative activity, this compound has been shown to induce cell cycle arrest in cancer cells. This compound has also been shown to inhibit the migration and invasion of cancer cells. In addition, this compound has been shown to have anti-inflammatory activity, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound is also stable and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in aqueous environments. In addition, this compound has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for the study of N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective inhibitors of HSP90. Another direction is to investigate the potential of this compound in combination with other anticancer agents. Combination therapy may enhance the antitumor activity of this compound and reduce the risk of drug resistance. Finally, future studies should investigate the safety and pharmacokinetics of this compound in animal models and humans to determine its potential as a therapeutic agent.
合成法
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide can be synthesized using a two-step process. The first step involves the reaction of 2-fluorobenzylamine with 3,4-dimethoxybenzenesulfonyl chloride to form this compound intermediate. The second step involves the reduction of the intermediate using sodium borohydride to produce this compound. The synthesis of this compound has been optimized to yield high purity and yield.
科学的研究の応用
N-(2-fluorobenzyl)-3,4-dimethoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. In vitro studies have shown that this compound has potent antiproliferative activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit the growth of tumors in animal models of cancer.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-20-14-8-7-12(9-15(14)21-2)22(18,19)17-10-11-5-3-4-6-13(11)16/h3-9,17H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWHBVSWJSMXOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(dimethylamino)methyl]-1-[2-(1H-imidazol-2-yl)benzoyl]-4-azepanol](/img/structure/B5343298.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5343310.png)
![N-[2-(3,4-dimethylphenyl)ethyl]-5-(1H-indol-1-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5343316.png)
![(3'S*,4'S*)-1'-[4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-yl]-1,3'-bipyrrolidin-4'-ol](/img/structure/B5343321.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one ethanedioate (salt)](/img/structure/B5343325.png)

![5-[(5-bromo-2-thienyl)methylene]-1-tert-butyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5343338.png)
![11-(3,5-dichloro-4-methylbenzoyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5343344.png)

![N-isopropyl-1'-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5343360.png)
![(3S*,4R*)-1-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5343362.png)
![3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5343367.png)

